molecular formula C19H24BrNO2 B13735914 1-Benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide CAS No. 16552-80-0

1-Benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide

Cat. No.: B13735914
CAS No.: 16552-80-0
M. Wt: 378.3 g/mol
InChI Key: QAHDLECDBKGHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide is a tetrahydroisoquinoline (THIQ) alkaloid derivative characterized by a benzyl group at position 1, methoxy substituents at positions 6 and 7, and a methyl group at position 2. The hydrobromide salt enhances its solubility and stability for pharmacological applications. THIQ derivatives are known for their diverse biological activities, including vasorelaxant, neuroprotective, and receptor-binding properties .

Properties

CAS No.

16552-80-0

Molecular Formula

C19H24BrNO2

Molecular Weight

378.3 g/mol

IUPAC Name

1-benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C19H23NO2.BrH/c1-20-10-9-15-12-18(21-2)19(22-3)13-16(15)17(20)11-14-7-5-4-6-8-14;/h4-8,12-13,17H,9-11H2,1-3H3;1H

InChI Key

QAHDLECDBKGHTA-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC=CC=C3)OC)OC.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide typically involves the Pomeranz–Fritsch–Bobbitt cyclization. This method combines the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization to form the tetrahydroisoquinoline core . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Benzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a catechol-O-methyltransferase inhibitor, which is involved in the metabolism of neurotransmitters .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of THIQ derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key structural analogs:

Compound Substituents Key Properties Reference
1-Benzyl-6,7-dimethoxy-2-methyl-THIQ hydrobromide 1-Benzyl, 6,7-dimethoxy, 2-methyl Enhanced solubility (hydrobromide salt); potential CNS activity due to benzyl group .
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-methyl-THIQ 1-(4-Chlorophenethyl), 6,7-dimethoxy, 2-methyl NMDA receptor ligand; synthesized via reductive amination (91% yield) .
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-THIQ (DL-Laudanosine) 1-(3,4-Dimethoxybenzyl), 6,7-dimethoxy, 2-methyl Impurity in neuromuscular blockers; molecular weight 357.45 .
1-Methyl-6,7-dihydroxy-THIQ hydrobromide (Heliamine) 1-Methyl, 6,7-dihydroxy Neuroactive compound; GHS safety data available (CAS 59709-57-8) .
1-Aryl-6,7-dimethoxy-THIQ 1-Aryl (variable), 6,7-dimethoxy Vasorelaxant activity (IC₅₀ = 41.6 µM for KCl-induced contractions) .

Pharmacological and Functional Comparisons

  • Vasorelaxant Activity: The 1-aryl-6,7-dimethoxy-THIQ analog demonstrated 89.5% inhibition of KCl-induced contractions, outperforming dihydroquercetin (81.1%) .
  • Blood-Brain Barrier (BBB) Penetration :

    • 1-Benzyl-THIQ derivatives (e.g., 1-benzyl-6,7-dimethoxy-THIQ) are predicted to cross the BBB due to their lipophilic benzyl group, unlike polar analogs like 6,7-dihydroxy-THIQ .
  • Synthetic Accessibility :

    • The enantioselective synthesis of (S)-1-benzyl-6,7-dimethoxy-THIQ (free base) via gold-promoted cyclization highlights the feasibility of producing chiral derivatives .
    • In contrast, 1-(4-chlorophenethyl)-6,7-dimethoxy-THIQ requires demethylation steps, reducing yield efficiency .

Key Studies on THIQ Derivatives

  • Vasorelaxant Mechanisms : THIQ derivatives inhibit voltage-dependent calcium channels, as shown by their suppression of KCl-induced contractions in smooth muscle .
  • Stereochemical Relevance : The synthesis of stereoisomers (e.g., 1,1’-(propane-1,3-diyl)-bis-THIQ) highlights the role of absolute configuration in biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.